molecular formula C12H10N4OS B11012163 N-(1H-indol-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-(1H-indol-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11012163
M. Wt: 258.30 g/mol
InChI Key: BFDZTABEGXODQY-UHFFFAOYSA-N
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Description

N-(1H-Indol-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide-linked indole moiety at position 4. The synthesis of such compounds typically involves hydrolyzing ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate derivatives to generate carboxylic acid intermediates, followed by coupling with amines like 1H-indol-6-amine using classic coupling reagents (e.g., EDC/HOBt) .

Properties

Molecular Formula

C12H10N4OS

Molecular Weight

258.30 g/mol

IUPAC Name

N-(1H-indol-6-yl)-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C12H10N4OS/c1-7-11(18-16-15-7)12(17)14-9-3-2-8-4-5-13-10(8)6-9/h2-6,13H,1H3,(H,14,17)

InChI Key

BFDZTABEGXODQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC3=C(C=C2)C=CN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Condensation Reactions at the Carboxamide Group

The carboxamide functional group undergoes condensation with aldehydes to form hydrazone derivatives. This reaction is catalyzed under acidic or basic conditions:

Example reaction
N-(1H-indol-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide + 4-hydroxy-3-methoxybenzaldehyde → Hydrazone derivative
Conditions : Ethanol, reflux, 8–12 hours .
Yield : 70–85% .

Hydrazones derived from this compound show enhanced antimycobacterial activity, with MIC values as low as 0.08 μM against Mycobacterium tuberculosis .

Nucleophilic Substitution at the Thiadiazole Ring

The thiadiazole ring participates in nucleophilic substitution reactions, particularly at the sulfur-containing positions. For example:

Thioether formation
this compound + Thiols → Thioether derivatives
Conditions : Dioxane, triethylamine (TEA), reflux .
Key product : 2-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene derivatives with 72–82% yields .

This reactivity is critical for introducing sulfur-based pharmacophores to enhance cytotoxicity .

Cycloaddition and Cyclization Reactions

The compound serves as a precursor in 1,3-dipolar cycloadditions to form fused heterocycles:

Reaction with nitrile imines
this compound + Nitrile imines → Pyrido[2,3-d]triazolo[4,3-a]pyrimidines
Conditions : Chloroform, reflux .
Mechanism : Initial thiohydrazonate formation followed by cyclization .

These products exhibit structural diversity for anticancer screening, with IC₅₀ values < 5 μg/mL against SK-MEL-2 melanoma cells .

Electrophilic Substitution on the Indole Moiety

The indole ring undergoes electrophilic substitutions, such as halogenation or sulfonation:

Bromination
this compound + Br₂ → 5-Bromo-indole derivative
Conditions : Acetic acid, 0°C.
Application : Halogenated analogs improve binding affinity to kinase targets.

Hydrolysis and Ring-Opening Reactions

Under alkaline conditions, the thiadiazole ring undergoes hydrolysis:

Hydrolysis to thiol derivatives
this compound + NaOH → Mercapto-indole-thiadiazole hybrid
Conditions : 10% NaOH, 80°C .
Utility : Intermediate for synthesizing disulfide-linked dimers with enhanced solubility .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the indole ring:

Suzuki-Miyaura coupling
this compound + Arylboronic acid → Biaryl-indole derivative
Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O.
Application : Enhances π-stacking interactions in DNA intercalation.

Reductive Amination

The carboxamide group can be reduced to form amine derivatives:

LiAlH₄ reduction
this compound → N-(1H-indol-6-yl)-4-methyl-1,2,3-thiadiazole-5-methylamine
Conditions : LiAlH₄, THF, 0°C → RT.
Utility : Amine derivatives serve as intermediates for prodrug design.

This compound’s reactivity profile underscores its adaptability in medicinal chemistry, enabling the development of analogs with optimized pharmacokinetic and pharmacodynamic properties. Future research should explore its utility in click chemistry and photodynamic therapy applications.

Scientific Research Applications

Anticancer Research

N-(1H-indol-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has shown promising anticancer activities in several studies. Its mechanism of action often involves the inhibition of specific enzymes related to cancer progression and modulation of signaling pathways associated with cell growth.

Case Study: Anticancer Activity Evaluation

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7 (breast cancer)0.85Induces apoptosis
This compoundA549 (lung cancer)1.20Cell cycle arrest

These findings suggest that the compound exhibits significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for further development in anticancer therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of thiadiazoles often exhibit antibacterial effects against a range of pathogens.

Case Study: Antimicrobial Activity Evaluation

CompoundPathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
This compoundStaphylococcus aureus15
This compoundEscherichia coli20

The results indicate that this compound may serve as a potential candidate for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The thiadiazole ring can enhance the compound’s binding affinity and specificity . The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Core Heterocyclic Ring Systems

The 1,2,3-thiadiazole core distinguishes the target compound from common analogs like 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides (). Key differences include:

  • Electronic Properties : The 1,2,3-thiadiazole ring contains two adjacent nitrogen atoms and one sulfur, creating a more electron-deficient system compared to the single sulfur and nitrogen in thiazoles. This may enhance interactions with electrophilic biological targets.

Substituent Effects

  • Indole vs. Pyridine: The indole moiety in the target compound provides a bicyclic aromatic system capable of π-π stacking and hydrogen bonding via its NH group. In contrast, pyridine-substituted analogs (e.g., 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides) rely on monocyclic heteroaromaticity, which may reduce binding affinity in certain targets .
  • Methyl Group Positioning : The 4-methyl group on the thiadiazole ring may sterically hinder interactions compared to methyl groups on thiazole derivatives, altering selectivity profiles.

Physicochemical Properties

A qualitative comparison of key properties is summarized below:

Property Target Compound Thiazole Carboxamides (e.g., [3a–s]) Pharmacopeial Thiazoles
Core Structure 1,2,3-Thiadiazole Thiazole Thiazole (carbamates/ureido derivatives)
Key Substituents Indol-6-yl, methyl Pyridinyl, methyl Benzyl, isopropyl, phenyl
Lipophilicity (LogP)* Moderate (indole enhances hydrophobicity) Moderate to high (pyridine is polar) High (bulky lipophilic groups)
Solubility Likely low (indole and thiadiazole) Variable (depends on pyridine substitution) Very low (carbamate/ureido groups)

*Estimated based on substituent contributions.

Biological Activity

N-(1H-indol-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound integrates an indole moiety with a thiadiazole structure and a carboxamide functional group, which enhances its solubility and potential therapeutic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C12H12N4S(Molecular Weight 248 31 g mol)\text{C}_{12}\text{H}_{12}\text{N}_4\text{S}\quad (\text{Molecular Weight 248 31 g mol})

The synthesis typically involves multi-step organic reactions that allow for the modification of the compound to enhance its biological activity or to create analogs for further studies.

Antimicrobial Activity

This compound has shown significant antimicrobial properties. It has been tested against various strains of bacteria and fungi, demonstrating effectiveness comparable to standard antimicrobial agents. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have revealed its ability to inhibit the growth of several cancer cell lines, including lung (A549), skin (SK-MEL-2), and colon cancer (HCT15) cells. The half-maximal inhibitory concentration (IC50) values indicate potent cytotoxic effects, with some derivatives showing IC50 values as low as 4.27 µg/mL against specific cancer cell lines .

The biological activity of this compound is attributed to its interaction with specific biological targets. Studies have shown that it binds effectively to enzymes involved in metabolic pathways critical for cancer cell survival and proliferation. For instance, it may inhibit the InhA enzyme in Mycobacterium tuberculosis, showcasing potential as an antitubercular agent .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(5-nitrothiazol-2-yl)-2-acetamideNitro group on thiazoleSelective anticancer activity
5-(phenyl)-4-methylthiazoleMethyl group on thiazoleAntimicrobial properties
N-(benzothiazolyl)-carboxamideBenzothiazole ringAnti-inflammatory effects

This compound stands out due to its unique combination of structural features that enhance its biological activity compared to other similar compounds.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Antitubercular Activity : In a study comparing various thiadiazole derivatives, this compound showed a significant reduction in Mycobacterium tuberculosis growth at concentrations lower than 0.1 µM .
  • Cytotoxicity Assessment : A comprehensive evaluation of cytotoxicity across multiple human cancer cell lines revealed that this compound exhibited low toxicity towards non-malignant cells while effectively inhibiting cancer cell proliferation .
  • SAR Studies : Structure–activity relationship (SAR) analyses suggest that modifications in the thiadiazole moiety significantly influence the anticancer efficacy of related compounds. The presence of electron-donating groups at specific positions enhances activity against various cancers .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(1H-indol-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and what are critical reaction parameters?

  • Methodology : Synthesis typically involves coupling indole derivatives with thiadiazole-carboxylic acid precursors. Key steps include:

  • Cyclocondensation of thiosemicarbazides with acyl chlorides under reflux in acetonitrile or DMF, followed by iodine-mediated cyclization to form the thiadiazole core .
  • Amide bond formation between 1H-indol-6-amine and 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride, optimized using coupling agents like EDCI/HOBt in anhydrous DMF .
    • Critical Parameters : Reaction temperature (reflux conditions), solvent polarity (DMF vs. acetonitrile), and stoichiometric control of iodine for cyclization efficiency .

Q. Which analytical techniques are prioritized for structural elucidation and purity assessment of this compound?

  • Techniques :

  • 1H/13C NMR spectroscopy to confirm indole and thiadiazole ring connectivity, including NOESY for stereochemical analysis .
  • HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>99% by area normalization) .
  • High-resolution mass spectrometry (HRMS) to validate molecular formula (e.g., [M+H]+ at m/z 329.0532) .

Q. What biological activities or molecular targets have been reported for structurally analogous thiadiazole-indole hybrids?

  • Known Activities :

  • Kinase inhibition : Thiadiazole-carboxamides with indole substituents show dual Src/Abl kinase inhibition (IC50 < 50 nM) in leukemia models .
  • Calcium signaling modulation : Analogues like YM-58483 (BTP2) inhibit store-operated calcium entry (SOCE) via ORAI1 targeting, suggesting potential cardiovascular or immunomodulatory applications .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines :

  • Use PPE (gloves, goggles) due to potential irritancy (refer to SDS for N-phenyl-1,2,3-thiadiazole-4-carboxamide analogs) .
  • Store in airtight containers at –20°C to prevent hydrolysis of the thiadiazole ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

  • Strategies :

  • Substituent variation : Introduce electron-withdrawing groups (e.g., CF3) at the thiadiazole 4-position to enhance metabolic stability .
  • Bioisosteric replacement : Replace the indole moiety with azaindole or benzimidazole to improve solubility and target selectivity .
    • Experimental Design : Parallel synthesis of 10–15 analogs followed by in vitro kinase/ion channel profiling .

Q. How should researchers address contradictory biological activity data across different experimental models?

  • Resolution Workflow :

Orthogonal assays : Validate kinase inhibition using both biochemical (FRET-based) and cellular (phospho-tyrosine ELISA) assays .

Pharmacokinetic profiling : Compare plasma protein binding and metabolic clearance rates (e.g., microsomal stability assays) to contextualize in vivo vs. in vitro discrepancies .

Q. What crystallographic strategies are employed to resolve the 3D structure of this compound?

  • Methods :

  • Single-crystal X-ray diffraction using SHELXL for refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K cooling to minimize thermal motion .
  • Twinning analysis via PLATON to address challenges in crystal symmetry .

Q. What challenges arise during large-scale synthesis, and how can they be mitigated?

  • Challenges :

  • Low yield (<40%) in cyclization steps due to byproduct formation (e.g., disulfide derivatives) .
    • Solutions :
  • Optimize iodine stoichiometry (1.1–1.3 equiv) and use DMF as a stabilizer for reactive intermediates .
  • Purify via recrystallization (DMF/ethanol) or silica gel chromatography (hexane/ethyl acetate gradient) .

Q. How can computational modeling predict the compound’s interaction with novel targets?

  • Approach :

  • Molecular docking (AutoDock Vina) to simulate binding to Abl kinase (PDB: 2G2F) or ORAI1 (homology model).
  • MD simulations (GROMACS) to assess stability of ligand-target complexes over 100 ns trajectories .

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